7-Methyl-5-nitroisatin
Overview
Description
7-Methyl-5-nitroisatin is a chemical compound used in scientific research . Its unique properties make it valuable for various applications, including drug discovery and organic synthesis. It is used for R&D purposes and not advised for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of isatin-pyrrole derivatives, which could include 7-Methyl-5-nitroisatin, has been reported . These derivatives were obtained from the appropriate isatins with pyrrole, with good yields and purity . The product structures were confirmed through spectroscopy methods .
Molecular Structure Analysis
The molecular formula of 7-Methyl-5-nitroisatin is C9H6N2O4 and its molecular weight is 206.15 . Further structural elucidation of 5-nitroisatin was confirmed by performing 2D heteronuclear single quantum correlation experiments .
Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of “7-Methyl-5-nitroisatin”:
Application in Cancer Therapy
Scientific Field
Medical Chemistry and Pharmacology
Summary of Application
7-Methyl-5-nitroisatin derivatives have been studied as potential inhibitors of the CDK2 enzyme, which is a target for anti-cancer therapies .
Methods of Application
Computational studies using flexible docking methods have been employed to determine the binding capacities of these derivatives when immobilized on C60 fullerene nanocarriers .
Results
The studies identified nanocarriers with high potential for immobilization and use in targeted therapies, selecting the best candidates based on binding affinity and complex stability .
ADMET and Solubility Analysis
Scientific Field
Pharmaceutical Sciences
Summary of Application
The ADMET profile (absorption, distribution, metabolism, excretion, toxicity) and solubility of 7-Methyl-5-nitroisatin derivatives have been analyzed to assess their potential as CDK2 enzyme inhibitors for anticancer therapy .
Methods of Application
ADMET methods were used to evaluate the physicochemical parameters, while solubility tests involved aqueous binary mixtures based on solvents like DMSO or NMP .
Results
The substances showed good oral absorption, membrane permeability, bioavailability, and a favorable toxicity profile. Solubility studies helped in selecting green solvents for pharmaceutical use .
Antibacterial and Antifungal Applications
Scientific Field
Microbiology
Summary of Application
7-Methyl-5-nitroisatin has potential as an antibacterial and antifungal agent .
Methods of Application
The specific methods of application for these properties are not detailed in the available data.
Results
The outcomes of these applications are not explicitly mentioned in the provided sources.
Antimycobacterial Activity
Scientific Field
Infectious Diseases
Summary of Application
The compound has been identified as a potential antimycobacterial agent .
Methods of Application
Experimental procedures for this application are not detailed in the available data.
Results
Quantitative data or statistical analyses for this application are not provided in the sources.
Anticonvulsant Properties
Scientific Field
Neuropharmacology
Summary of Application
7-Methyl-5-nitroisatin is studied for its anticonvulsant properties .
Methods of Application
The methods used for studying these properties are not specified in the available information.
Results
The results or outcomes for the anticonvulsant properties are not detailed in the sources.
Anti-HIV Activity
Scientific Field
Virology
Summary of Application
The compound has been explored for its potential use as an anti-HIV agent .
Methods of Application
Details on the experimental procedures for this application are not provided in the available data.
Results
The outcomes and quantitative data regarding the anti-HIV activity are not mentioned in the provided sources.
Analgesic and Anti-inflammatory Applications
Scientific Field
Pharmacology
Summary of Application
7-Methyl-5-nitroisatin derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties .
Methods of Application
The analgesic activity was assessed using the tail flick method, while the anti-inflammatory activity was evaluated using the carrageenan-induced foot paw edema technique .
Results
The derivatives displayed mild-to-good analgesic and anti-inflammatory potency, with low-to-reasonable ulcer index, indicating their potential as safer alternatives to traditional NSAIDs .
Antimicrobial Agents
Summary of Application
Isatin derivatives, including 7-Methyl-5-nitroisatin, are being explored as potential antibacterial and antifungal agents .
Methods of Application
The methods typically involve in vitro assays such as agar streak dilution methods to evaluate the antimicrobial activities of these compounds .
Results
The studies have shown that these derivatives can be effective against various microbial strains, highlighting their potential as new antimicrobial drugs .
Inhibitors of Human Transglutaminase 2
Scientific Field
Biochemistry
Summary of Application
7-Methyl-5-nitroisatin is being studied as an inhibitor of human transglutaminase 2, which is implicated in several diseases including celiac disease and cancer .
Methods of Application
The specific methods of application for this property are not detailed in the available data.
Results
The outcomes of these studies are not explicitly mentioned in the provided sources.
Anthelmintic Agents
Scientific Field
Parasitology
Summary of Application
The compound has potential applications as an anthelmintic agent, which could be used to treat parasitic worm infections .
Results
Drug Delivery Systems
Scientific Field
Nanotechnology and Pharmaceutical Sciences
Summary of Application
7-Methyl-5-nitroisatin has been incorporated into hydroxyapatite nanorods to test its anticancer potential, particularly against cervical cancer cells .
Methods of Application
Hydroxyapatite nanorods loaded with 5-nitroisatin were synthesized and their structure was analyzed using scanning electron microscopy and 2D heteronuclear single quantum correlation experiments .
Results
The study found that these nanorods were efficient in inhibiting the growth of cervical cancer cell lines, indicating their potential as a drug delivery system for cancer therapy .
Nanocarrier Immobilization
Scientific Field
Nanomedicine and Drug Design
Summary of Application
5-Nitroisatin derivatives have been studied for immobilization on C60 fullerene-based nanocarriers for the development of new anti-cancer therapies .
Methods of Application
A computational study using flexible docking methods was conducted to determine the binding capacities of these derivatives on a range of nanocarriers with symmetric and asymmetric modifications .
Results
The study selected the best candidates for immobilization and targeted therapy development based on binding affinity and complex stability, highlighting the potential of these nanocarriers in enhancing biological activity while reducing toxicity .
ADMET and Solubility Analysis
Scientific Field
Pharmacokinetics and Drug Development
Summary of Application
The ADMET profile and solubility of 5-nitroisatin derivatives have been analyzed to assess their potential as CDK2 enzyme inhibitors for anticancer therapy .
Methods of Application
The research involved assessing the physicochemical parameters of the drugs and testing their solubility in aqueous binary mixtures based on solvents like DMSO or NMP .
Results
The substances showed good oral absorption, membrane permeability, bioavailability, and a favorable toxicity profile. The solubility studies helped in selecting green solvents for pharmaceutical use .
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately and the skin should be washed off with soap and plenty of water .
Future Directions
properties
IUPAC Name |
7-methyl-5-nitro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-4-2-5(11(14)15)3-6-7(4)10-9(13)8(6)12/h2-3H,1H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREHMPHOKRQMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405570 | |
Record name | 7-Methyl-5-nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-5-nitroisatin | |
CAS RN |
70343-13-4 | |
Record name | 7-Methyl-5-nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.